2-Octene, 1,1-diethoxy-
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Overview
Description
1,1-Diethoxyoct-2-ene is an organic compound with the molecular formula C12H24O2 It is a member of the acetal family, characterized by the presence of two ethoxy groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyoct-2-ene can be synthesized through the acetalization of 2-octenal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of 2-octene: 2-octene is oxidized to form 2-octenal.
Acetalization: 2-octenal reacts with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 1,1-diethoxyoct-2-ene.
Industrial Production Methods: In industrial settings, the production of 1,1-diethoxyoct-2-ene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the acetalization process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxyoct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 2-octenal or 2-octenoic acid.
Reduction: Formation of 1,1-diethoxyoctanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diethoxyoct-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of acetals in biological systems.
Industrial Applications: It is used in the production of fragrances, flavors, and pharmaceuticals due to its ability to form stable acetals.
Mechanism of Action
The mechanism of action of 1,1-diethoxyoct-2-ene involves its ability to form stable acetal structures. The compound can interact with various molecular targets, including enzymes and receptors, through its ethoxy groups. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another acetal with a different carbon chain length.
1,1-Diethoxyhexane: Similar structure with a six-carbon chain.
Uniqueness: 1,1-Diethoxyoct-2-ene is unique due to its specific carbon chain length and the presence of the double bond, which can influence its reactivity and applications. The compound’s ability to form stable acetals makes it particularly valuable in organic synthesis and industrial processes.
Properties
CAS No. |
54306-01-3 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,1-diethoxyoct-2-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
VTQPINQQQFJLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(OCC)OCC |
Origin of Product |
United States |
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